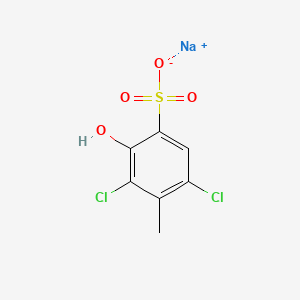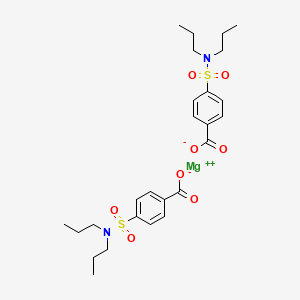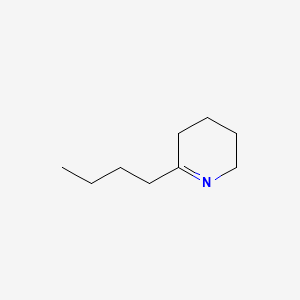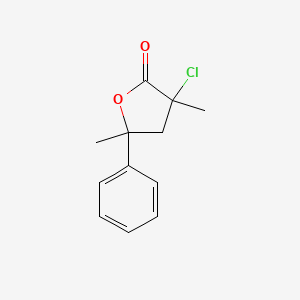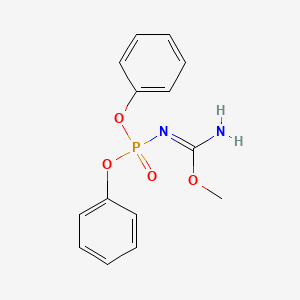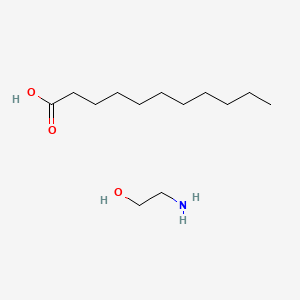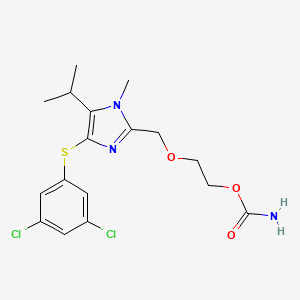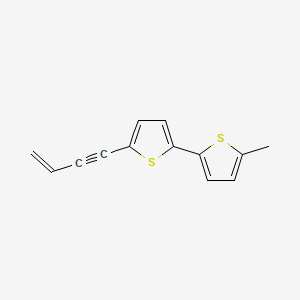
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyanomethyl group, and an isopropylphenyl group. Its chemical properties make it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl cyanide with 5-chloro-2-isopropylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chlorophenyl cyanomethyl ketone
- Pyrazole derivatives
Comparison
Compared to similar compounds, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride exhibits unique properties, such as higher reactivity and specificity in certain reactions. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
84196-21-4 |
|---|---|
分子式 |
C17H17Cl3N2 |
分子量 |
355.7 g/mol |
IUPAC名 |
2-(5-chloro-1-methyl-2-propan-2-ylpyridin-1-ium-4-yl)-2-(4-chlorophenyl)acetonitrile;chloride |
InChI |
InChI=1S/C17H17Cl2N2.ClH/c1-11(2)17-8-14(16(19)10-21(17)3)15(9-20)12-4-6-13(18)7-5-12;/h4-8,10-11,15H,1-3H3;1H/q+1;/p-1 |
InChIキー |
CFKMGLMLDRAGTO-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=[N+](C=C(C(=C1)C(C#N)C2=CC=C(C=C2)Cl)Cl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


